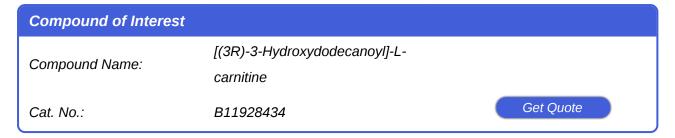


Unveiling the Endogenous Landscape of [(3R)-3-Hydroxydodecanoyl]-L-carnitine in Human Plasma

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

[(3R)-3-Hydroxydodecanoyl]-L-carnitine is a medium-chain acylcarnitine that plays a crucial role in fatty acid metabolism. As an intermediate in the beta-oxidation of dodecanoic acid, its levels in human plasma can serve as a potential biomarker for metabolic health and disease. This technical guide provides an in-depth overview of the current knowledge regarding the endogenous levels of **[(3R)-3-Hydroxydodecanoyl]-L-carnitine**, detailed experimental protocols for its quantification, and a visualization of its metabolic context. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic studies and biomarker discovery.

Quantitative Data on Endogenous Plasma Levels

The precise quantification of endogenous **[(3R)-3-Hydroxydodecanoyl]-L-carnitine** in the plasma of healthy humans is not extensively documented in publicly available literature. The Human Metabolome Database (HMDB) notes that while 3-hydroxydodecanoyl carnitine has been detected in human plasma, it has not been formally quantified. This suggests that its circulating levels are likely very low in healthy individuals.



For context, a summary of reported concentration ranges for other relevant acylcarnitines in healthy human plasma is provided in the table below. These values are typically in the nanomolar to low micromolar range and are determined using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analyte	Concentration Range (nmol/mL)	Notes
Acetylcarnitine (C2)	2.00 - 17.83	For individuals > 8 years old.
3-OH-iso-/butyrylcarnitine (C4-OH)	< 0.18	For individuals > 8 years old.
3-hydroxy-isovaleryl carnitine (C5-OH)	0.01 - 0.07	General reference range.

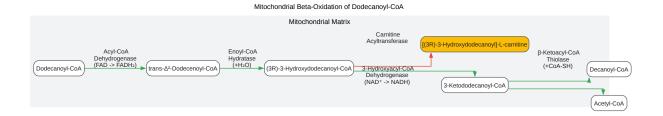
Table 1: Reference concentrations of selected acylcarnitines in human plasma.

Metabolic Significance and Signaling Pathways

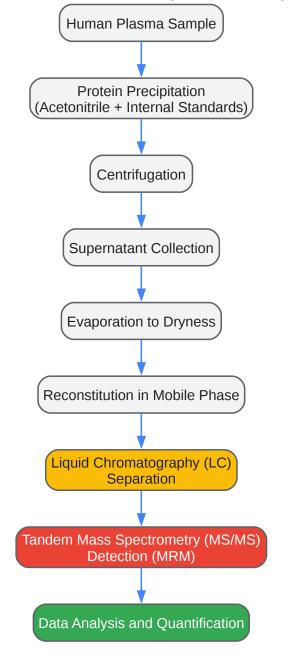
[(3R)-3-Hydroxydodecanoyl]-L-carnitine is an intermediate in the mitochondrial beta-oxidation of dodecanoyl-CoA, a 12-carbon fatty acyl-CoA. This metabolic pathway is a primary source of energy for many tissues, particularly during fasting or prolonged exercise. The formation of 3-hydroxyacylcarnitines can occur in both mitochondria and peroxisomes.

The following diagram illustrates the key steps in the mitochondrial beta-oxidation of dodecanoyl-CoA leading to the formation of [(3R)-3-Hydroxydodecanoyl]-L-carnitine.





LC-MS/MS Workflow for Acylcarnitine Analysis





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